Corticosterone

Vue d'ensemble

Description

Elle joue un rôle crucial dans la régulation de l'énergie, des réactions immunitaires et des réponses au stress chez de nombreuses espèces, notamment les amphibiens, les reptiles, les rongeurs et les oiseaux . Chez l'homme, la corticostérone est un intermédiaire dans la voie stéroïdogène de la prégnénolone à l'aldostérone .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La corticostérone peut être synthétisée par diverses voies chimiques. Une méthode courante implique l'hydroxylation de la progestérone aux positions 11β et 21 . Ce processus nécessite généralement des catalyseurs spécifiques et des conditions de réaction contrôlées pour assurer une hydroxylation correcte.

Méthodes de production industrielle : La production industrielle de corticostérone implique souvent des processus de transformation microbienne. Des souches spécifiques de micro-organismes, telles que les champignons, sont utilisées pour hydroxyler la progestérone afin de produire de la corticostérone . Cette méthode est privilégiée en raison de son efficacité et de son rentabilité.

Analyse Des Réactions Chimiques

Types de réactions : La corticostérone subit plusieurs types de réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution .

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) peuvent être utilisés pour oxyder la corticostérone.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés pour réduire la corticostérone.

Substitution : Divers nucléophiles peuvent être utilisés pour substituer des groupes fonctionnels sur la molécule de corticostérone.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de la corticostérone peut conduire à la formation de la 11-déhydrocorticostérone .

Applications De Recherche Scientifique

Corticosterone (CORT) is a glucocorticoid hormone produced in the adrenal cortex of rodents and humans . It is involved in various physiological processes, including the regulation of stress response, sleep-wake cycles, and cognitive functions .

This compound Applications in Scientific Research

This compound's influence on various biological functions has led to its use in diverse scientific research applications:

- Stress and Fear Studies: CORT is used to study the effects of stress and fear on behavior and learning . Studies have shown that this compound treatment can modulate fear extinction and enhance or reduce freezing behavior depending on sex and training paradigms .

- Sleep Research: CORT is utilized in sleep research to investigate the relationship between hormone levels and sleep patterns . Studies have demonstrated that CORT exposure can enhance wakefulness, suppress REM sleep, and fragment NREM sleep .

- Neuroplasticity and Excitability: CORT's effects on neuronal excitability and synaptic transmission are examined in various brain regions . Research has shown that CORT can modulate the excitability of glutamatergic and GABAergic neurons in the spinal superficial dorsal horn, which processes nociceptive information .

- Cognitive Function: CORT is used to explore the impact of elevated glucocorticoids on cognitive functions, such as learning and memory . Studies suggest that chronic CORT administration can accelerate cognitive dysfunction and facilitate habit learning .

- Seasonal Rhythms: The relationship between seasonal rhythms, gut microbiota, and this compound levels is being investigated . Research indicates that serum this compound levels can be influenced by photoperiod and gut microbiota composition .

- Hypothalamic-Pituitary-Adrenal (HPA) Axis Studies: CORT is used to study the HPA axis and its response to stress and hormonal changes . Research has shown that this compound contributes significantly to the total active glucocorticoids in the cerebrospinal fluid (CSF) and can suppress ACTH secretion under certain conditions .

Case Studies

- Fear Conditioning and Extinction: In a study on mild auditory fear conditioning in mice, this compound treatment after training enhanced the extinction of freezing responses . This effect was influenced by the sex of the mice and the training frequency, with males requiring repeated footshocks and females responding to a single footshock .

- Sleep-Wake Regulation: Research on the effects of this compound on sleep-wake cycles demonstrated that both acute and chronic CORT exposure enhanced wakefulness and suppressed NREM sleep in mice . These effects persisted even after drug withdrawal, suggesting long-lasting alterations in sleep regulation .

- Anxiolytic Effects: A study on fear memory reconsolidation found that this compound attenuated the changes in gamma oscillations induced by fear conditioning, suggesting an anxiolytic-like effect .

- Addison's Disease: Studies involving Addison's Disease (AD) patients on hydrocortisone replacement therapy have shown that emotional processing is affected by different patterns of HCRT, highlighting the sensitivity of corticolimbic areas to changes in glucocorticoid dynamics .

Mécanisme D'action

Corticosterone exerts its effects by binding to glucocorticoid and mineralocorticoid receptors . Upon binding, the this compound-receptor complex translocates to the nucleus, where it interacts with specific DNA sequences to regulate gene expression . This regulation leads to various physiological effects, including modulation of immune responses, metabolism, and stress responses .

Comparaison Avec Des Composés Similaires

La corticostérone est souvent comparée à d'autres corticostéroïdes tels que le cortisol, la cortisone et l'aldostérone .

Cortisone : Une forme inactive du cortisol qui peut être reconvertie en cortisol dans l'organisme.

Aldostérone : Un minéralocorticoïde qui régule principalement l'équilibre sodium-potassium.

La corticostérone est unique en son rôle double de glucocorticoïde et de précurseur de l'aldostérone, ce qui en fait un élément essentiel de la voie stéroïdogène .

Activité Biologique

Corticosterone is a steroid hormone produced by the adrenal cortex, primarily involved in the regulation of stress responses, metabolism, and immune function. It plays a crucial role in the hypothalamic-pituitary-adrenal (HPA) axis and exhibits complex biological activities that influence various physiological processes.

This compound acts primarily through two types of receptors: glucocorticoid receptors (GR) and mineralocorticoid receptors (MR) . The binding of this compound to these receptors initiates a cascade of cellular responses that affect gene expression, inflammation, metabolism, and behavior.

- Glucocorticoid Receptors : this compound binding to GRs typically leads to anti-inflammatory effects and modulation of immune responses. This receptor interaction is crucial for mediating stress responses and maintaining homeostasis.

- Mineralocorticoid Receptors : Activation of MRs is associated with fluid balance and blood pressure regulation. This compound's effects on these receptors can lead to varied physiological outcomes depending on its concentration and the specific tissue involved.

1. Cognitive Function and Memory

This compound has been shown to have both enhancing and impairing effects on memory, influenced by its dosage:

- Enhancement of Memory Consolidation : Studies indicate that moderate doses of this compound can enhance memory consolidation during stressful experiences. For instance, in a study involving rats, a dose of 40 mg/kg improved spontaneous alternation scores significantly compared to controls .

- Impairment under Chronic Stress : Conversely, chronic exposure to high levels can impair cognitive functions, leading to deficits in memory retrieval and learning .

2. Immune Response Modulation

This compound exhibits dual roles in immune response:

- Anti-inflammatory Effects : At high physiological concentrations, this compound suppresses pro-inflammatory cytokines such as IL-1β and IL-6 in LPS-stimulated cells . This suggests a protective role against excessive inflammation.

- Priming Effect : Low concentrations may enhance inflammatory responses through MR activation, indicating that this compound can prime the immune system for heightened responses upon subsequent challenges .

Study 1: this compound's Role in Fear Conditioning

A study examined the effects of this compound on auditory fear conditioning in mice. Results indicated that this compound treatment enhanced extinction learning following repeated footshocks, with notable differences based on sex; males showed increased freezing behavior while females exhibited reduced freezing .

Study 2: this compound and Sleep Patterns

Research demonstrated that this compound exposure leads to alterations in sleep architecture, enhancing wakefulness while suppressing non-rapid eye movement (NREM) sleep. These changes persisted even after cessation of treatment, linking elevated this compound levels with insomnia-like symptoms in animal models .

Data Summary

Propriétés

IUPAC Name |

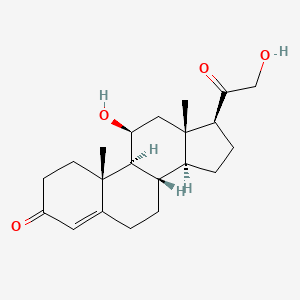

(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,14-17,19,22,24H,3-8,10-11H2,1-2H3/t14-,15-,16+,17-,19+,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMFXVFTZEKFJBZ-HJTSIMOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022474 | |

| Record name | Corticosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Corticosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.199 mg/mL | |

| Record name | Corticosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

50-22-6 | |

| Record name | Corticosterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Corticosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Corticosterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04652 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CORTICOSTERONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9705 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Corticosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Corticosterone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CORTICOSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W980KJ009P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Corticosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

179 °C | |

| Record name | Corticosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.